molecular formula C11H19NO4 B2686820 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid CAS No. 1427319-48-9

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid

Cat. No.: B2686820
CAS No.: 1427319-48-9
M. Wt: 229.276
InChI Key: NBZXLLZSQJEBME-OCAPTIKFSA-N
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Description

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is a conformationally constrained amino acid derivative. This compound is notable for its cyclobutane ring, which imparts rigidity and unique chemical properties. It is often used in the synthesis of peptidomimetics and other bioactive molecules due to its ability to enhance metabolic stability and bioavailability .

Preparation Methods

The synthesis of 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid typically involves multiple steps. One common synthetic route includes the base-induced intramolecular nucleophilic substitution to form the cyclobutane ring . The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the formation of the cyclobutane ring through a series of reactions involving nucleophilic substitution and elimination . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and yield.

Chemical Reactions Analysis

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases for deprotection, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-8(5-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZXLLZSQJEBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139476
Record name cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427319-48-9
Record name cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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